molecular formula C13H10ClN3O4S B11983530 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B11983530
M. Wt: 339.75 g/mol
InChI Key: XBJKTLIZUFKALX-UHFFFAOYSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide has been extensively studied for its antibacterial and antifungal properties. It has shown significant activity against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can interfere with the function of essential enzymes in microorganisms. The Schiff base moiety in the compound can chelate metal ions, leading to the inhibition of enzyme activity and subsequent microbial growth .

Comparison with Similar Compounds

Similar compounds include:

  • 4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide
  • 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide

Compared to these compounds, 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its biological activity and stability .

Properties

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H10ClN3O4S/c14-12-6-1-9(7-13(12)17(18)19)8-16-10-2-4-11(5-3-10)22(15,20)21/h1-8H,(H2,15,20,21)

InChI Key

XBJKTLIZUFKALX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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